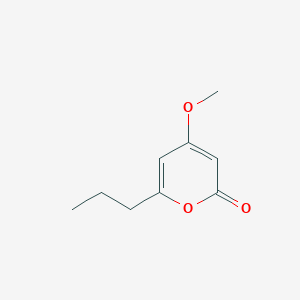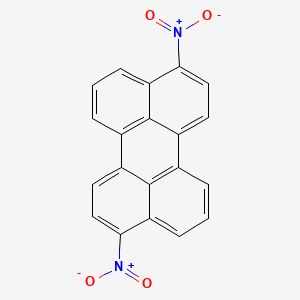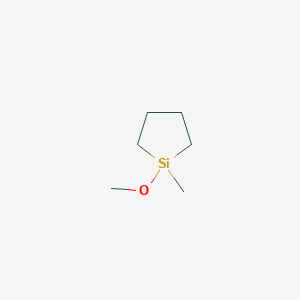
1-Methoxy-1-methylsilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-methylsilolane is an organosilicon compound characterized by a silicon atom bonded to a methoxy group and a methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The unique properties of this compound make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Methoxy-1-methylsilolane typically involves the reaction of methylsilane with methanol under controlled conditions. The reaction is catalyzed by a base, such as sodium methoxide, to facilitate the substitution of a hydrogen atom on the silicon with a methoxy group. The reaction can be represented as follows:
CH3SiH3+CH3OH→CH3Si(OCH3)H2+H2
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-Methoxy-1-methylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to simpler silanes. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with a halide can produce a halomethylsilane.
Aplicaciones Científicas De Investigación
1-Methoxy-1-methylsilolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of silicon-based biomaterials. Its biocompatibility and unique properties make it suitable for applications in tissue engineering and drug delivery.
Medicine: Research is ongoing into the use of this compound in the development of novel pharmaceuticals. Its ability to form stable bonds with organic molecules makes it a potential candidate for drug design.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1-methylsilolane involves its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-Methoxy-1-methylsilolane can be compared with other similar compounds, such as:
1-Ethoxy-1-methylsilolane: This compound has an ethoxy group instead of a methoxy group. It exhibits similar reactivity but has different physical properties, such as boiling point and solubility.
1-Methoxy-1-ethylsilolane: This compound has an ethyl group instead of a methyl group. It also shows similar chemical behavior but differs in its steric and electronic properties.
1-Methoxy-1-phenylsilolane: This compound has a phenyl group instead of a methyl group. It has unique properties due to the presence of the aromatic ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
90464-98-5 |
|---|---|
Fórmula molecular |
C6H14OSi |
Peso molecular |
130.26 g/mol |
Nombre IUPAC |
1-methoxy-1-methylsilolane |
InChI |
InChI=1S/C6H14OSi/c1-7-8(2)5-3-4-6-8/h3-6H2,1-2H3 |
Clave InChI |
ILFXTFRAOMARNH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(CCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


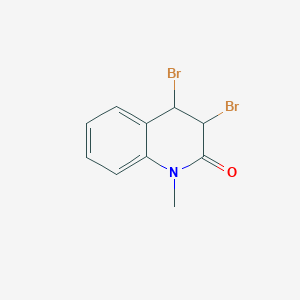
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
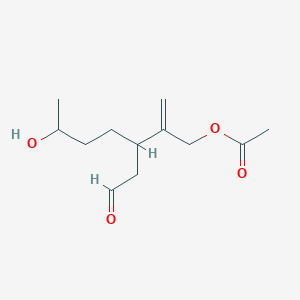
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
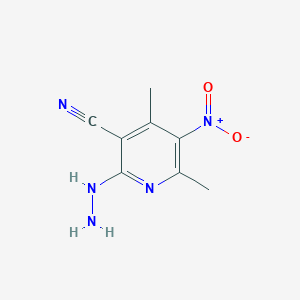
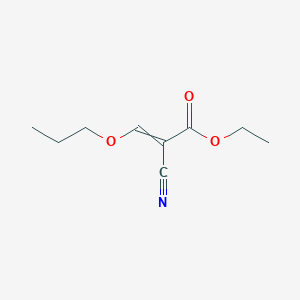
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)




